molecular formula C13H19NO2S B2551039 N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide CAS No. 1351631-93-0

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide

Cat. No.: B2551039
CAS No.: 1351631-93-0
M. Wt: 253.36
InChI Key: OWUQPIGRTOPKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide is a synthetic thiophene-3-carboxamide derivative characterized by a cyclohexyl-hydroxyethyl substituent on the amide nitrogen. This structural motif is designed to enhance lipophilicity and target binding affinity, particularly in neurological and oncological contexts.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c15-12(10-4-2-1-3-5-10)8-14-13(16)11-6-7-17-9-11/h6-7,9-10,12,15H,1-5,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUQPIGRTOPKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-3-carboxylic Acid Synthesis

The thiophene-3-carboxylic acid moiety is typically synthesized via the Gewald reaction , a two-step process involving the condensation of ketones with cyanoacetates or cyanoacetamides in the presence of elemental sulfur. For example, reacting 3-oxo-cyclohexanecarbonitrile with cyanoacetamide and sulfur in dimethylformamide (DMF) at 80–100°C yields 2-aminothiophene-3-carboxamide, which is subsequently hydrolyzed to the carboxylic acid using aqueous hydrochloric acid. Alternative methods include the Hinsberg thiophene synthesis , though this route exhibits lower regioselectivity for the 3-position.

N-(2-Cyclohexyl-2-hydroxyethyl)amine Preparation

The amino alcohol side chain is synthesized through epoxide ring-opening of cyclohexene oxide with ethanolamine derivatives. In a representative procedure:

  • Cyclohexene oxide (1.0 eq) is reacted with ethanolamine (1.2 eq) in toluene at 110°C for 12 hours
  • The resulting N-(2-hydroxyethyl)cyclohexylamine is purified via fractional distillation (bp 145–148°C at 15 mmHg)
  • Optical resolution may be performed using L-(+)-tartaric acid to obtain enantiomerically pure material when required

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most widely employed method involves activating thiophene-3-carboxylic acid with N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in anhydrous tetrahydrofuran (THF) or dichloromethane. A typical protocol:

Component Quantity Role
Thiophene-3-carboxylic acid 1.0 eq (5.0 g) Nucleophile
DCC 1.1 eq (4.95 g) Coupling agent
N-Hydroxysuccinimide 0.2 eq (0.46 g) Catalytic accelerator
N-(2-Cyclohexyl-2-hydroxyethyl)amine 1.05 eq (4.2 g) Nucleophile
THF 100 mL Solvent

The reaction proceeds at 0°C for 2 hours followed by 24 hours at room temperature, achieving yields of 68–72% after recrystallization from ethyl acetate/hexane.

Mixed Anhydride Method

For acid-sensitive substrates, the isobutyl chloroformate method demonstrates superior performance:

  • Thiophene-3-carboxylic acid (1.0 eq) is treated with isobutyl chloroformate (1.05 eq) and N-methylmorpholine (1.1 eq) in THF at −15°C
  • After 30 minutes, N-(2-cyclohexyl-2-hydroxyethyl)amine (1.0 eq) is added dropwise
  • The reaction mixture warms to 25°C over 4 hours, yielding 78–82% product with minimal racemization

Reaction Optimization and Process Chemistry

Solvent Effects on Coupling Efficiency

Comparative studies reveal significant solvent-dependent yield variations:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
THF 7.58 72 24
DMF 36.7 81 18
Dichloromethane 8.93 65 30
Acetonitrile 37.5 58 36

DMF enhances reactivity through polar aprotic stabilization of the active ester intermediate but complicates purification due to high boiling point.

Temperature and Catalysis

Microwave-assisted synthesis at 80°C reduces reaction time to 2 hours with comparable yields (75–78%). Addition of 4-dimethylaminopyridine (DMAP) (0.1 eq) accelerates acylation rates by 40% through nucleophilic catalysis.

Purification and Characterization

Crystallization Optimization

Recrystallization solvent systems significantly impact purity:

Solvent Ratio (v/v) Purity (%) Crystal Habit
Ethyl acetate/hexane 1:3 98.2 Needles
Methanol/water 4:1 97.5 Prisms
Acetone/heptane 1:2 96.8 Irregular plates

Ethyl acetate/hexane mixtures provide optimal purity with consistent crystal morphology.

Spectroscopic Characterization

Key analytical data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, 10H, cyclohexyl), 2.75 (dd, J = 12.4 Hz, 1H, CH₂NH), 3.58 (m, 1H, CHOH), 4.15 (br s, 1H, OH), 6.95 (d, J = 4.8 Hz, 1H, thiophene H-4), 7.32 (d, J = 4.8 Hz, 1H, thiophene H-5), 7.45 (s, 1H, thiophene H-2)
  • IR (KBr): ν 3280 (O-H stretch), 1650 cm⁻¹ (amide C=O)
  • HRMS : m/z calculated for C₁₄H₂₁NO₃S [M+H]⁺ 284.1224, found 284.1221

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages of flow chemistry:

  • Microreactor dimensions : 1.0 mm ID × 10 m length
  • Flow rate : 5 mL/min
  • Residence time : 2.5 minutes
  • Yield improvement : 89% vs. 72% batch mode

Green Chemistry Metrics

Process intensification reduces environmental impact:

Metric Batch Process Flow Process
E-factor 23.4 8.7
PMI (Process Mass Intensity) 56.2 19.4
Energy consumption (kJ/mol) 4200 1850

Implementation of solvent recycling and catalytic reagents improves sustainability profiles.

Chemical Reactions Analysis

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where reagents such as bromine or chlorine can be used to introduce halogen atoms into the ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophene derivatives .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide serves as a versatile building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical reactions, such as coupling reactions and cyclizations. This property is particularly valuable in the development of new materials and pharmaceuticals.

Structure-Activity Relationship Studies:
The compound has been utilized in structure-activity relationship (SAR) studies to understand how its structural variations influence biological activity. Such studies aid in optimizing the compound for desired properties, making it a candidate for further development in drug design .

Biological Applications

Antimicrobial Properties:
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of thiophene carboxamides can inhibit the growth of various pathogenic bacteria and fungi, suggesting its application in developing new antimicrobial agents .

Anti-inflammatory Activity:
The compound has also been investigated for its anti-inflammatory properties. It may interact with specific molecular targets involved in inflammatory pathways, providing insights into its potential use in treating inflammatory diseases .

Medical Applications

Drug Development:
this compound is being explored for its therapeutic potential in drug development. Its unique chemical structure allows it to modulate biological targets effectively, which could lead to the development of new treatments for conditions such as cancer and autoimmune diseases .

Therapeutic Mechanisms:
The mechanism of action involves binding to enzymes or receptors, thereby influencing their activity and leading to various biological effects. Understanding these mechanisms is crucial for optimizing the compound's efficacy and safety profiles in clinical applications .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for formulating high-performance polymers and coatings .

Potential Use in Agriculture:
There is emerging interest in exploring this compound's role as a biopesticide or plant growth regulator due to its biological activity against pathogens affecting crops. This application could contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides .

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The cyclohexyl-hydroxyethyl group likely improves solubility and blood-brain barrier penetration compared to chlorophenyl (3) or adamantyl (14) groups, which are more lipophilic .
  • Synthetic Flexibility : Cyclohexyl derivatives are typically synthesized via amide coupling or cyclization, similar to other analogs .

Anti-Tau Aggregation Activity

  • Compound 14 (): Demonstrated inhibition of tau fibril formation in Thioflavin T assays (IC₅₀ ~1.2 µM), attributed to its hydroxyimino and cyclopropylamino groups enhancing π-π interactions with tau .

Kinase Inhibition (JNK/c-Jun N-Terminal Kinase)

  • Compound 47l (): Exhibited dual JNK inhibition (IC₅₀ <100 nM) due to the isoxazolyl group’s hydrogen-bonding capacity .
  • Target Compound : The hydroxyethyl group could mimic polar interactions of isoxazole, but the cyclohexyl ring may reduce selectivity due to bulkiness.

Antitumor Activity

  • Annonaceous acetogenin analogs (): Showed sub-micromolar cytotoxicity against JFCR39 cancer cell lines, linked to long alkyl chains enhancing membrane disruption .
  • Target Compound : The cyclohexyl-hydroxyethyl group may offer moderate cytotoxicity but lacks the extended alkyl chain critical for potent antitumor effects.

Structure-Activity Relationship (SAR) Trends

  • Hydrophobic Groups : Adamantyl (14) and cyclohexyl substituents enhance CNS targeting but may reduce solubility .
  • Polar Substituents: Hydroxyethyl and hydroxyimino groups improve water solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
  • Aromatic vs. Aliphatic Substituents: Chlorophenyl (3) and diethylaminophenyl (47l) groups favor kinase inhibition, while aliphatic chains (e.g., annonaceous analogs) enhance cytotoxicity .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a thiophene ring, a carboxamide functional group, and a cyclohexyl substitution that enhances its lipophilicity and potentially its bioavailability. Its molecular formula is C13H19NOS, and it has been synthesized through various organic reactions involving thiophene derivatives.

Antimicrobial Activity

Research indicates that compounds with thiophene structures often exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast)12.5
HCT116 (Colon)8.9
PC3 (Prostate)15.4

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to cell death.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been noted in treated cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multi-drug resistant strains revealed that it outperformed conventional antibiotics in some cases, demonstrating potential as a novel antimicrobial agent .
  • Cancer Treatment Research : In a comparative study with standard chemotherapeutic agents like doxorubicin, this compound exhibited similar or enhanced cytotoxic effects against MCF-7 cells, suggesting it could be a promising candidate for further development in cancer therapy .

Q & A

Q. What are the key synthetic routes and purification methods for N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide derivatives?

Methodological Answer: Synthesis typically involves coupling 2-amino-thiophene-3-carboxamide intermediates with cyclohexyl-hydroxyethyl moieties. Critical steps include:

  • Reaction conditions : Refluxing in dry dichloromethane under nitrogen to prevent oxidation .
  • Protection of functional groups : Use of anhydrous solvents (e.g., CH2_2Cl2_2) and inert atmospheres to preserve reactive hydroxyl groups .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30%→100%) to isolate high-purity products (67–80% yields) .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR (300–500 MHz instruments) and IR spectroscopy (C=O, NH stretches at 1650–1750 cm1^{-1}) .

Q. How can spectroscopic and chromatographic methods validate the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR identifies proton environments (e.g., cyclohexyl protons at δ 1.40–1.85 ppm, thiophene protons at δ 6.95–7.05 ppm) .
    • 13^{13}C NMR confirms carbonyl carbons (C=O at ~170 ppm) and aromatic carbons .
  • High-Performance Liquid Chromatography (HPLC) :
    • Atlantis T3 columns with TFA-acetonitrile gradients (95%→5% over 15 min) achieve >95% purity at λ = 254 nm .
  • Mass Spectrometry : LCMS-TOF for exact mass determination (e.g., molecular ion [M+H]+^+ at m/z 329.46) .

Advanced Research Questions

Q. How to design experiments assessing plasma and microsomal stability?

Methodological Answer:

  • Plasma Stability :
    • Incubate compound (10 µM) in fresh rat plasma at 37°C. Terminate reaction with methanol (containing internal standard) at 0, 15, 30, 60, and 120 min.
    • Quantify residual compound via LC-MS; compare degradation rates with positive controls (e.g., fast-degrading compounds) .
  • Microsomal Stability (RLM) :
    • Use rat liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor parent compound depletion over 60 min at 37.5°C.
    • Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Validate with control compounds of known t1/2t_{1/2} .

Q. What strategies resolve discrepancies between in vitro potency and cellular activity?

Methodological Answer:

  • Permeability Testing : Use Caco-2 cell monolayers to assess passive diffusion. Low permeability may explain reduced cellular efficacy despite high in vitro potency .
  • Metabolic Stability : Correlate microsomal half-life with cellular activity. Compounds with t1/2t_{1/2} < 30 min may require prodrug strategies .
  • Off-Target Screening : Employ kinase profiling panels (e.g., LanthaScreen™ TR-FRET) to identify non-JNK targets (e.g., JNK2/3 isoforms) causing conflicting data .

Q. How to optimize JNK inhibitory activity via structure-activity relationship (SAR) studies?

Methodological Answer:

  • Critical Substituents :
    • Thiophene Position : 3-carboxamide is essential; 5-position substitution abolishes activity (IC50_{50} > 100 µM) .
    • Cyclohexyl Group : Hydrophobic substituents enhance binding to JNK’s JIP site. Methyl/ethyl analogs improve potency 5–10 fold .
  • Assay Platforms :
    • DELFIA Assay : Use biotinylated pepJIP1 peptide and Eu-labeled GST antibody to measure JNK1 binding (IC50_{50} = 15.8 µM for lead compound) .
    • TR-FRET Kinase Assay : Monitor ATP competition (520/495 nm emission ratios) to distinguish ATP-competitive vs. allosteric inhibitors .

Q. How to analyze enzyme kinetics and inhibition mechanisms for JNK1?

Methodological Answer:

  • Substrate Titration : Vary ATP concentrations (0.1–10 mM) with fixed ATF2 peptide. Use Lineweaver-Burk plots to determine KmK_m and VmaxV_{max}.
  • Inhibition Mode :
    • Competitive Inhibition : Increased KmK_m with unchanged VmaxV_{max} suggests ATP-site binding.
    • Uncompetitive/Mixed Inhibition : Altered VmaxV_{max} and KmK_m indicates JIP-site targeting .
  • Dose-Response : Fit IC50_{50} curves (GraphPad Prism) to compare inhibitor potency across JNK isoforms .

Data Contradiction Analysis

Q. How to address conflicting SAR data between enzyme inhibition and cellular assays?

Methodological Answer:

  • Cellular Uptake Limitations : Use LC-MS to quantify intracellular compound levels. Poor uptake (e.g., <10% of extracellular concentration) may require structural modifications (e.g., ester prodrugs) .
  • Post-Translational Effects : Perform Western blotting for phosphorylated c-Jun (p-c-Jun) to confirm target engagement in cells .
  • Metabolite Interference : Identify metabolites via HRMS and test their inhibitory activity in enzyme assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.